![molecular formula C20H25N3O3S B2465000 2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034466-24-3](/img/structure/B2465000.png)
2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide” appears to contain several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a sulfonamide group (-SO2NH2), which is commonly found in many pharmaceutical drugs . The compound also has a 2-oxopyrrolidin-1-yl group, which is a type of lactam, a cyclic amide .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. Unfortunately, without experimental data, it’s not possible to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. For instance, the pyridine ring might undergo electrophilic substitution reactions, while the sulfonamide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. Without specific experimental data for this compound, it’s not possible to provide detailed information on these properties .Scientific Research Applications
Molecular and Supramolecular Structures
The study of N-[2-(pyridin-2-yl)ethyl]-derivatives, including similar compounds, reveals their potential in forming molecular and supramolecular structures. These derivatives exhibit unique torsion angles and hydrogen-bonding patterns, leading to different molecular conformations and applications in metal coordination. Such properties are crucial for developing materials with specific molecular architectures for catalysis or as molecular sensors (Jacobs et al., 2013).
Antimicrobial Activity
Compounds with a benzenesulfonamide moiety have been evaluated for their antimicrobial properties. For instance, novel arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include similar sulfonamide structures, have shown efficacy against various bacteria and fungi. Such studies suggest the role of these compounds in developing new antimicrobial agents, highlighting their significance in addressing drug resistance issues (Sarvaiya et al., 2019).
Anticancer Activity
The synthesis of novel indenopyridine derivatives incorporating benzenesulfonamide groups has demonstrated promising anticancer activity. Specific derivatives have shown higher potency against breast cancer cell lines compared to standard chemotherapy drugs, indicating the potential of these compounds in cancer therapy development (Ghorab & Al-Said, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-13-10-14(2)16(4)20(15(13)3)27(25,26)22-12-17-7-8-21-18(11-17)23-9-5-6-19(23)24/h7-8,10-11,22H,5-6,9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUBMRFAZLFYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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